molecular formula C13H15ClO4 B7999978 O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate CAS No. 1443313-73-2

O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7999978
CAS No.: 1443313-73-2
M. Wt: 270.71 g/mol
InChI Key: VXYZZHHZNJEPAH-UHFFFAOYSA-N
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Description

O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C13H15ClO4. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate involves several steps. One common method includes the reaction of 3-chloro-2-methylphenyl ethyl bromide with diethyl oxalate under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Chemical Reactions Analysis

O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Scientific Research Applications

O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate can be compared with other similar compounds such as:

    O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    O1-[2-(3-Methylphenyl)ethyl] O2-ethyl oxalate: This compound lacks the chlorine atom, which can influence its chemical properties and interactions.

    O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-methyl oxalate: This compound has a methyl group instead of an ethyl group, which may alter its solubility and reactivity.

Properties

IUPAC Name

2-O-[2-(3-chloro-2-methylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-8-7-10-5-4-6-11(14)9(10)2/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYZZHHZNJEPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160588
Record name Ethanedioic acid, 1-[2-(3-chloro-2-methylphenyl)ethyl] 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443313-73-2
Record name Ethanedioic acid, 1-[2-(3-chloro-2-methylphenyl)ethyl] 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443313-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1-[2-(3-chloro-2-methylphenyl)ethyl] 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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